5-Chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
5-Chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields, including organic synthesis and pharmaceuticals. Its unique structure, featuring a chloro group, dimethyl substitutions, and a sulfanyl linkage to a phenylethyl group, makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile typically involves multiple steps. One common method starts with the chlorination of 4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The chloro and sulfanyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-4,6-dimethylpyridine-3-carbonitrile: Similar structure but with a hydroxy group instead of the sulfanyl linkage.
4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile: Lacks the chloro substitution.
Uniqueness
5-Chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is unique due to the presence of both chloro and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-2-phenacylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-13(8-18)16(19-11(2)15(10)17)21-9-14(20)12-6-4-3-5-7-12/h3-7H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKUNECUMDCHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC(=O)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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